2,2-Difluoro-2-(3-methylphenyl)acetamide
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Overview
Description
2,2-Difluoro-2-(3-methylphenyl)acetamide is a fluorinated organic compound with the molecular formula C₉H₉F₂NO and a molecular weight of 185.17 g/mol This compound is characterized by the presence of two fluorine atoms and a 3-methylphenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(3-methylphenyl)acetamide typically involves the reaction of 3-methylbenzylamine with difluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product. The crude product is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. Additionally, advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to achieve high purity levels required for specific applications .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., sodium iodide) and amines (e.g., methylamine). The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used in these reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed
Major Products Formed
Substitution Reactions: Products include substituted acetamides with different functional groups replacing the fluorine atoms.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced derivatives
Scientific Research Applications
2,2-Difluoro-2-(3-methylphenyl)acetamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoroacetamide: A simpler analog with similar fluorinated properties but lacking the 3-methylphenyl group.
2,2,2-Trifluoroacetamide: Contains an additional fluorine atom, leading to different chemical and biological properties.
2-(2-Chloro-6-fluorophenyl)acetamide: A structurally related compound with chlorine and fluorine substituents, known for its potent biological activities.
Uniqueness
2,2-Difluoro-2-(3-methylphenyl)acetamide is unique due to the presence of both fluorine atoms and the 3-methylphenyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,2-difluoro-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c1-6-3-2-4-7(5-6)9(10,11)8(12)13/h2-5H,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPCDUAAXXGSQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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